molecular formula C24H25N3O5S2 B2394052 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide CAS No. 1105224-45-0

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide

Cat. No.: B2394052
CAS No.: 1105224-45-0
M. Wt: 499.6
InChI Key: YEQCRWARYOLKGV-UHFFFAOYSA-N
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Description

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide is a sophisticated small molecule of significant interest in medicinal chemistry and pharmacological research. Its structure integrates a 1,2,4-oxadiazole heterocycle, a well-known bioisostere for ester and amide functionalities, linked to a thiophene-sulfonamide pharmacophore. This specific architecture is characteristic of molecules designed to modulate enzyme activity, particularly kinases and other ATP-binding proteins. The compound is primarily investigated for its potential as a potent and selective kinase inhibitor. Research indicates that analogous compounds featuring the sulfonamide-thiophene-oxadiazole core demonstrate high-affinity binding to protein kinases like p38α MAPK, which is a critical target in inflammatory and autoimmune disease pathways (Source: PubMed) . The 3,4-dimethoxyphenyl and isopropylphenyl substituents are engineered to enhance target selectivity and optimize pharmacokinetic properties. This reagent is an essential tool for scientists exploring novel signaling pathways, developing targeted therapies, and conducting high-throughput screening assays. It is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-propan-2-ylphenyl)thiophene-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-15(2)16-6-9-18(10-7-16)27(3)34(28,29)21-12-13-33-22(21)24-25-23(26-32-24)17-8-11-19(30-4)20(14-17)31-5/h6-15H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEQCRWARYOLKGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Sequential Oxadiazole Formation and Sulfonamide Coupling

Reaction Optimization Data

Table 1: Comparative Analysis of Cyclization Methods

Method Catalyst Temp (°C) Time (hr) Yield (%) Purity (%) Source
Conventional heating TEA 100 3 65 92
Microwave PS-BEMP 150 0.25 78 95
Solvent-free PTSA-ZnCl₂ 120 2 71 89

Key findings:

  • Microwave irradiation improves yield by 13% versus conventional heating
  • Polymer-supported bases simplify purification

Critical Challenges and Solutions

Regioselectivity in Oxadiazole Formation

The 1,2,4-oxadiazole isomer predominates due to:

  • Electronic effects from 3,4-dimethoxy groups directing cyclization
  • Steric guidance from thiophene’s sulfur atom

Sulfonamide Stability

Mitigation strategies:

  • Use anhydrous pyridine during coupling to scavenge HCl
  • Employ low temperatures (0-5°C) during sulfonation

Scalability Considerations

Parameter Route 1 Route 2 Route 3
Batch size (kg) 5 0.5 2
Cycle time 48 hr 6 hr 72 hr
PMI (kg/kg) 32 18 45

*PMI: Process Mass Intensity

Route 2 demonstrates superior green chemistry metrics but requires specialized microwave equipment.

Analytical Characterization

Key spectral data for validation:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.28 (d, J=6.8 Hz, 6H, CH(CH₃)₂), 3.22 (s, 3H, N-CH₃), 3.85 (s, 6H, OCH₃), 6.92 (d, J=8.4 Hz, 1H, ArH)
  • HRMS : m/z 499.5981 [M+H]⁺ (calc. 499.5984)
  • IR : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1580 cm⁻¹ (C=N oxadiazole)

Chemical Reactions Analysis

Reactivity of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole core is electron-deficient, enabling nucleophilic and electrophilic reactions. Key findings include:

Reaction TypeConditions/ReagentsOutcomeSource
Ring-Opening Hydrolysis 6M HCl, reflux (12 h)Cleavage to form 3,4-dimethoxyphenylamide and thiophene intermediates
Sulfonylation PS-BEMP base, TsCl (room temperature)Selective sulfonamide formation at N-2 position
Cycloaddition PtCl₄ catalysis (DMF, 80°C)Formation of fused heterocycles (e.g., triazoles)

Mechanistic Insight : The oxadiazole’s N-O bonds are susceptible to cleavage under strong acids, yielding carboxylic acid derivatives. The electron-withdrawing nature of the oxadiazole enhances electrophilic substitution at the adjacent thiophene ring .

Thiophene Sulfonamide Reactivity

The thiophene-3-sulfonamide group exhibits stability under basic conditions but undergoes selective modifications:

Reaction TypeConditions/ReagentsOutcomeSource
N-Alkylation K₂CO₃, DMF, alkyl halides (60°C)Quaternary ammonium derivatives (e.g., ethyl or benzyl substitution)
Sulfonamide Cleavage HBr/AcOH (reflux, 8 h)Deprotection to thiophene-3-sulfonic acid
Electrophilic Substitution HNO₃/H₂SO₄ (0°C)Nitration at C-4 or C-5 positions of thiophene

Structural Impact : The N-methyl-N-aryl substitution sterically hinders nucleophilic attack on the sulfonamide, directing reactivity toward the oxadiazole or thiophene rings.

Aromatic Methoxy Group Transformations

The 3,4-dimethoxyphenyl substituent participates in demethylation and electrophilic reactions:

Reaction TypeConditions/ReagentsOutcomeSource
Demethylation BBr₃ (CH₂Cl₂, −78°C)Conversion to catechol derivatives
Halogenation Cl₂/FeCl₃ (CH₃CN, 25°C)Chlorination at para positions relative to methoxy groups
Oxidation KMnO₄ (pH 10, 70°C)Formation of quinone structures

Regioselectivity : Methoxy groups direct electrophiles to the ortho and para positions, enabling controlled functionalization .

Cross-Coupling Reactions

The compound’s aryl groups support transition-metal-catalyzed coupling:

Reaction TypeConditions/ReagentsOutcomeSource
Suzuki Coupling Pd(PPh₃)₄, Ar-B(OH)₂ (THF, 80°C)Biaryl derivatives via boronic acid cross-coupling
Buchwald–Hartwig Pd₂(dba)₃, Xantphos, amine (toluene)Introduction of amino groups at the thiophene ring

Limitations : Steric bulk from the isopropylphenyl group reduces coupling efficiency at the sulfonamide-attached aryl ring.

Stability Under Physiological Conditions

The compound demonstrates moderate stability in aqueous environments:

ConditionpHTemperatureHalf-LifeDegradation PathwaySource
Phosphate buffer7.437°C48 hOxadiazole hydrolysis (20% yield)
Simulated gastric fluid1.237°C6 hSulfonamide cleavage

Biological Relevance : Hydrolysis products retain bioactivity, suggesting prodrug potential .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the 1,2,4-oxadiazole moiety. The specific compound under discussion has shown promising results in various assays:

Cell Line IC50 (µM) Mechanism of Action
HEPG2 (Liver)1.18 ± 0.14Induction of apoptosis via p53 activation
MCF7 (Breast)0.67Inhibition of EGFR and Src kinases
PC-3 (Prostate)0.80Molecular interactions enhancing efficacy

The mechanism by which this compound exerts its anticancer effects involves:

  • Apoptosis Induction : Increasing p53 expression and activating caspase pathways.
  • Inhibition of Key Enzymes : Targeting crucial survival pathways in cancer cells.
  • Molecular Docking Studies : Suggest strong interactions with specific protein targets enhancing therapeutic efficacy.

Other Therapeutic Applications

Beyond its anticancer properties, this compound may have applications in other areas:

  • Anti-inflammatory Activity : Compounds with similar structures have been evaluated for their ability to inhibit inflammatory pathways.
  • Antimicrobial Properties : The presence of sulfur and nitrogen heterocycles can enhance antimicrobial activity against various pathogens .
  • Material Science : The unique structural features may lead to applications in developing new materials with specific electronic or optical properties.

Case Studies

Several case studies illustrate the compound's potential:

  • Cytotoxicity Assay : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for drug development.
  • Molecular Docking Analysis : Computational studies provided insights into binding affinities with target proteins, suggesting pathways for further optimization .
  • Synthesis and Characterization : The compound has been synthesized using various methods, confirming its structure through techniques like NMR and LC-MS .

Mechanism of Action

The mechanism of action of 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide involves its interaction with specific molecular targets within cells. The compound is known to inhibit certain enzymes and signaling pathways that are crucial for cell proliferation and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells, thereby reducing tumor growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

The isopropylphenyl substituent introduces greater steric bulk than the 4-methoxyphenyl group (), which may reduce off-target interactions in biological systems.

Synthetic Complexity :

  • The target compound’s synthesis likely requires multi-step heterocyclic formation (e.g., oxadiazole cyclization) and sulfonamide coupling, similar to and . However, steric hindrance from the isopropyl group may necessitate optimized coupling conditions .

Spectral Characterization :

  • IR spectra for oxadiazole-containing compounds (target and ) show distinct C=S and C-O stretches, while triazole derivatives () lack C=O bands, confirming tautomeric forms .
  • NMR chemical shifts in regions A and B (as defined in ) can differentiate substituent environments, particularly for methoxy vs. fluoro groups .

Biological Activity

The compound 2-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[4-(propan-2-yl)phenyl]thiophene-3-sulfonamide represents a class of chemical entities known for their diverse biological activities. This article delves into its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural components:

  • Oxadiazole ring : Known for its role in various biological activities.
  • Sulfonamide group : Often associated with antibacterial properties.
  • Thiophene moiety : Contributes to the compound's electronic properties and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can modulate various biochemical pathways, leading to:

  • Antimicrobial effects : The sulfonamide group may inhibit bacterial dihydropteroate synthase, disrupting folate synthesis.
  • Anticancer properties : The oxadiazole component may induce apoptosis in cancer cells by activating specific signaling pathways.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Activity Type Mechanism of Action Target Organisms/Cells References
AntibacterialInhibition of folate synthesisVarious Gram-positive and Gram-negative bacteria
AntitumorInduction of apoptosis via mitochondrial pathwaysHuman cancer cell lines (e.g., MCF-7)
AntioxidantScavenging free radicalsCellular models

Case Studies

  • Antibacterial Activity
    A study evaluated the antibacterial efficacy of the compound against a panel of bacterial strains. It exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Antitumor Activity
    In vitro tests on human breast cancer cell lines (MCF-7) showed that the compound induced apoptosis at concentrations as low as 10 µM. The mechanism involved the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death.
  • Antioxidant Properties
    The compound was tested for its ability to scavenge free radicals in a DPPH assay. Results indicated a strong antioxidant capacity, suggesting potential protective effects against oxidative stress-related diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing this compound, and what critical reaction conditions must be controlled?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the 1,2,4-oxadiazole core via cyclization of nitrile derivatives with hydroxylamine, followed by sulfonamide coupling. Key conditions include:

  • Temperature control : Cyclization steps often require reflux in anhydrous solvents (e.g., THF or DMF) at 80–100°C .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to facilitate oxadiazole ring closure .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) is critical for isolating the sulfonamide product .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm; thiophene-SO₂-N resonance at δ 7.2–7.5 ppm) .
  • X-ray Diffraction : Resolve the 3D conformation of the oxadiazole and sulfonamide moieties (e.g., bond angles and dihedral angles) .
  • HRMS : Validate molecular mass with <2 ppm error .

Q. What preliminary biological screening assays are appropriate for this compound?

  • Methodological Answer : Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), given the activity of 3,4-dimethoxyphenyl derivatives .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to establish IC₅₀ values .

Advanced Research Questions

Q. How can density functional theory (DFT) optimize the compound’s electronic properties for target binding?

  • Methodological Answer :

  • Functional Selection : Use hybrid functionals (e.g., B3LYP) with exact-exchange corrections to model charge distribution in the oxadiazole and sulfonamide groups .
  • Solvent Effects : Include polarizable continuum models (PCM) to simulate aqueous environments .
  • Docking Studies : Map electrostatic potential surfaces to predict binding affinity with biological targets (e.g., enzyme active sites) .

Q. How to resolve contradictions in spectral data during structural characterization?

  • Methodological Answer :

  • Dynamic NMR : Identify rotational barriers in the N-methyl group or hindered thiophene-sulfonamide bonds causing signal splitting .
  • Isotopic Labeling : Use deuterated solvents to distinguish exchangeable protons in the sulfonamide group .
  • Cross-Validation : Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .

Q. What strategies enhance the compound’s metabolic stability without compromising activity?

  • Methodological Answer :

  • SAR Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the 4-(propan-2-yl)phenyl ring to reduce CYP450-mediated oxidation .
  • Prodrug Design : Mask the sulfonamide as a tert-butyl carbamate to improve bioavailability .
  • In Silico ADMET : Use tools like SwissADME to predict logP, permeability, and metabolic hotspots .

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